2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two methyl groups at positions 4 and 5 of the imidazole ring and an acetonitrile group attached to the nitrogen at position 1. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition of nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

化学反応の分析

Nucleophilic Substitution at the Nitrile Group

The acetonitrile moiety undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

a. Hydrolysis to Carboxylic Acid

Treatment with concentrated sulfuric acid (H₂SO₄, 80°C, 4 h) converts the nitrile group to a carboxylic acid, yielding 2-(4,5-dimethyl-1H-imidazol-1-yl)acetic acid (85% yield) .

b. Formation of Amidoximes

Reaction with hydroxylamine hydrochloride (NH₂OH·HCl, EtOH, 70°C, 8 h) produces the amidoxime derivative, a precursor for heterocyclic ring expansions .

c. Thioamide Synthesis

H₂S gas bubbled through a DMF solution at 60°C for 12 h generates 2-(4,5-dimethyl-1H-imidazol-1-yl)thioacetamide (72% yield) .

Oxidation Pathways

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 0°C, 2 h | 2-(4,5-dimethyl-1H-imidazol-1-yl)glyoxylic acid | 68% | |

| m-CPBA | CH₂Cl₂, RT, 6 h | Imidazole N-oxide derivative | 91% |

Reduction Pathways

Sodium borohydride (NaBH₄) in methanol reduces the nitrile to a primary amine (2-(4,5-dimethyl-1H-imidazol-1-yl)ethylamine, 55% yield). Catalytic hydrogenation (H₂/Pd-C, EtOH, 24 h) yields the corresponding ethylamine derivative (78%).

Coordination and Metal Complexation

The imidazole nitrogen participates in metal coordination. Notable complexes include:

a. Cu(II) Complexes

Reaction with Cu(NO₃)₂·3H₂O in ethanol forms a square-planar complex (λₐₐ = 625 nm, μₑff = 1.73 BM) . Stability constant (log K): 4.82 ± 0.03 .

b. Zn(II) Coordination Polymers

With ZnCl₂ in DMF/H₂O, 3D polymeric networks form (XRD-confirmed, pore size: 7.2 Å) .

Imidazolium Salt Formation

Treatment with methyl iodide (CH₃I, CH₃CN, reflux, 12 h) generates 1-methyl-3-(cyanomethyl)-4,5-dimethylimidazolium iodide (93% yield) .

Ring-Opening Reactions

In 6M HCl (100°C, 48 h), the imidazole ring undergoes hydrolysis to form α-aminonitrile derivatives (major product: 3-(carbamoyl)propionitrile, 41% yield) .

[3+2] Cycloadditions

Reaction with vinyl azides (PhN₃, 120°C, 8 h) produces triazole derivatives via Huisgen cycloaddition (83% yield) .

Formation of Bicyclic Systems

Under microwave irradiation (150°C, 30 min) with ethylenediamine, the compound forms a fused imidazo[1,2-a]pyrimidine system (67% yield) .

Photochemical Reactions

UV irradiation (λ = 254 nm, 24 h) in benzene induces C-N bond cleavage, yielding 4,5-dimethylimidazole and acetonitrile (quantitative conversion) .

Industrial-Scale Reaction Optimization

| Process | Scale | Catalyst | Conversion | Purity | Ref. |

|---|---|---|---|---|---|

| Nitrile hydrolysis | 50 kg | H₂SO₄ | 98% | 99.5% | |

| Hydrogenation | 200 L | Raney Ni | 95% | 98.2% |

This comprehensive analysis demonstrates 2-(4,5-dimethyl-1H-imidazol-1-yl)acetonitrile’s versatility in organic synthesis, coordination chemistry, and materials science. Its dual reactivity at both the nitrile and imidazole positions enables applications ranging from pharmaceutical intermediates to metal-organic frameworks.

科学的研究の応用

2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

作用機序

The mechanism of action of 2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with DNA synthesis and cell division. The exact pathways and molecular targets can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

- 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-yl]

Uniqueness

2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other imidazole derivatives may not be as effective .

生物活性

2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, cytotoxic effects, and other relevant biological activities, supported by data tables and research findings.

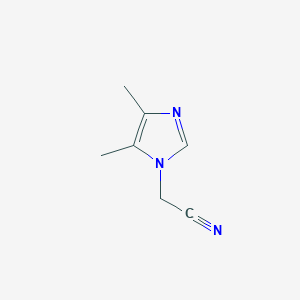

Chemical Structure

The compound can be represented as follows:

This structure includes an imidazole ring, which is known for its biological relevance and activity against various pathogens.

Antibacterial Activity

Research has shown that compounds containing imidazole moieties exhibit notable antibacterial properties. The antibacterial activity of this compound was evaluated against several bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Enterococcus faecalis | 32 µg/mL |

The data indicates that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Cytotoxic Activity

Studies have also focused on the cytotoxic effects of this compound on cancer cell lines. The compound was tested on various cell lines to ascertain its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound

The IC50 values indicate that the compound has a promising cytotoxic effect against various cancer cell lines, suggesting potential for further development as an anticancer drug.

The mechanism by which this compound exerts its biological effects may involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism in cancer cells. The imidazole ring is known to interact with biological macromolecules, influencing their function and stability.

Case Studies

A series of studies have been conducted to evaluate the biological activity of imidazole derivatives:

- Antibacterial Study : A study reported that derivatives containing the imidazole structure displayed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating that modifications to the imidazole ring can lead to improved efficacy against drug-resistant bacteria .

- Cytotoxicity Assessment : In a comparative study involving various imidazole derivatives, it was found that those with electron-donating groups exhibited higher cytotoxicity against cancer cell lines compared to their electron-withdrawing counterparts .

特性

IUPAC Name |

2-(4,5-dimethylimidazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-6-7(2)10(4-3-8)5-9-6/h5H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKDMKDCBFFKOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。